molecular formula C13H12N2O3 B5634761 N-(4-acetamidophenyl)furan-2-carboxamide

N-(4-acetamidophenyl)furan-2-carboxamide

Cat. No.: B5634761
M. Wt: 244.25 g/mol
InChI Key: YFZVZDSHBIUMES-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(4-acetamidophenyl)furan-2-carboxamide has been identified as a novel orally available diuretic that targets urea transporters . It interacts with urea transporters (UTs), specifically UT-B and UT-A1 . The compound shows a stronger inhibitory effect on UT-B and a much higher inhibition rate on UT-A1 compared to other compounds .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a diuretic. It influences cell function by interacting with UTs, leading to urea-selective urinary concentrating defects with relative salt sparing .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with UTs. By inhibiting UTs, it disrupts the normal function of these transporters, leading to changes in urea concentration and salt balance within the cells .

Temporal Effects in Laboratory Settings

It has been observed that the compound has improved metabolic stability both in vitro and in vivo compared to other compounds .

Dosage Effects in Animal Models

In animal models, this compound has shown significant enhancement of diuretic activities. The bioavailability of the compound was found to be 15.18%, which was three times higher than that of other compounds, thereby resulting in significant enhancement of the diuretic activities in rats and mice .

Metabolic Pathways

It is known that the compound interacts with UTs, which play a crucial role in the urea cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its interactions with UTs .

Subcellular Localization

Given its interactions with UTs, it is likely that the compound is localized in areas where these transporters are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)furan-2-carboxamide typically involves the reaction of 4-acetamidophenylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetamidophenyl)furan-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)furan-2-carboxamide is unique due to its specific combination of a furan ring and an acetamidophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-acetamidophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(16)14-10-4-6-11(7-5-10)15-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZVZDSHBIUMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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